molecular formula C16H15F3N2O4S B4246214 ethyl N-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenyl]carbamate

ethyl N-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenyl]carbamate

Cat. No.: B4246214
M. Wt: 388.4 g/mol
InChI Key: BWJAFYHSMGJYTL-UHFFFAOYSA-N
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Description

Ethyl [4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a trifluoromethyl group, a sulfonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenyl]carbamate typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: The starting material, 2-(trifluoromethyl)aniline, is reacted with chlorosulfonic acid to form 2-(trifluoromethyl)phenylsulfonyl chloride.

    Coupling with 4-aminophenylcarbamate: The sulfonyl chloride intermediate is then reacted with 4-aminophenylcarbamate in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl [4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl N-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes, potentially leading to inhibition or modulation of their activity. The sulfonyl group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[4-(trifluoromethyl)phenyl]carbamate
  • Ethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

Uniqueness

Ethyl [4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]carbamate is unique due to the presence of both the sulfonyl and carbamate groups, which can impart distinct chemical and biological properties. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl N-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c1-2-25-15(22)20-11-7-9-12(10-8-11)26(23,24)21-14-6-4-3-5-13(14)16(17,18)19/h3-10,21H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJAFYHSMGJYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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